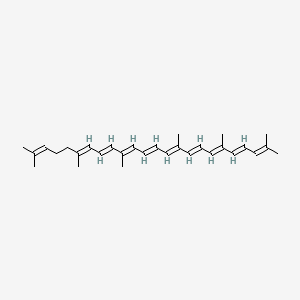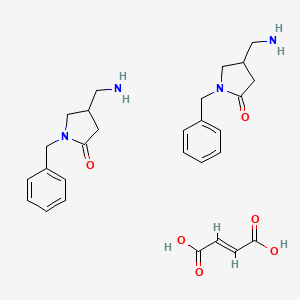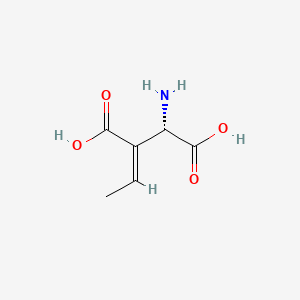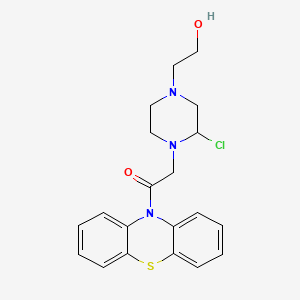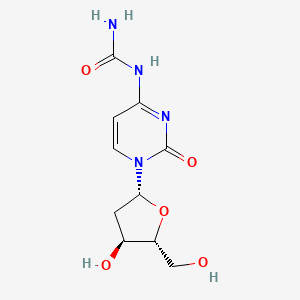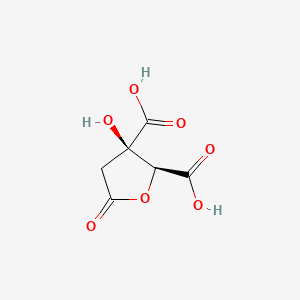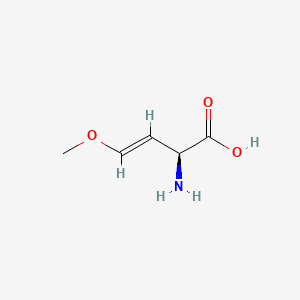
Selenide(.1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Selenide(.1-) is an inorganic radical anion and an elemental selenium.
科学的研究の応用
Nanoparticle Toxicity Studies
Research involving Mercury Selenide (Hg-Se) nanoparticles has shown their importance in toxicological studies. These nanoparticles induce variations in lipid profiles, impacting Low Density Lipoproteins, Very Low Density Lipoproteins, and Cholesterol-High Density Lipoproteins ratios in rats. This research is crucial for understanding the toxicological properties of such nanoparticles, which can be attributed to their small size, chemical composition, surface structure, and other factors (Kumar & Saxena, 2020).
Photovoltaic Applications
Metal selenides have gained significant attention in the field of dye-sensitized solar cells (DSSCs), a third-generation photovoltaic technology. Selenides, used as counter electrodes, offer a cost-effective alternative to platinum, thereby enhancing the economic feasibility of DSSCs. The application of binary and mutinary metal selenides in DSSCs is a growing area of research, with a focus on developing new materials for improved power conversion efficiencies (Jin et al., 2017).
Cancer Research
Selenides and diselenides have been explored for their anticancer and chemopreventive activities. Different organic selenocompounds, including selenides and diselenides, show promise in the prevention and treatment of cancer. The review of about 80 compounds shows a range of activities, such as antioxidant, prooxidant, redox-modulating, chemopreventive, anticancer, and radioprotective effects, highlighting their potential in medicinal chemistry (Álvarez-Pérez et al., 2018).
2D Material Research
Two-dimensional (2D) layered selenides are being researched extensively for their unique optical and electronic characteristics, particularly in the development of novel device structures. The non-equilibrium growth of these materials using molecular beam epitaxy (MBE) is a key area of study, focusing on their potential in advanced technological applications (Liu et al., 2020).
Agricultural Applications
Selenium applications in agriculture have been studied for their role in improving plant resistance to fungal diseases and insect pests. Selenium-enriched soils or foliar applications can lead to the production of compounds like dimethyl selenide, which acts as an insect repellent. Additionally, selenium can have toxic effects on pests, affecting their mortality and reproductive rates (Li et al., 2023).
Nanomaterial Development
Progress in using selenium-based single source precursors for creating metal selenide thin films and nanomaterials is crucial for applications in optoelectronics, electrical, and thermoelectric devices. The development of new synthesis methods for metal selenide nanoparticles and thin films is a significant area of research (Khan et al., 2019).
Selenium Metabolism
The study of selenium metabolism, including its transformation into various forms such as selenide, selenocysteine, and selenomethionine, is vital for understanding its role in human and animal health. Selenium metabolism involves complex processes of absorption, transport, storage, and excretion, which are essential for maintaining health and preventing diseases (Daniels, 1996).
Biofortification and Phytoremediation
Selenium biofortification in agriculture is a method to increase selenium accumulation in crops, which can help in addressing human selenium deficiencies. The process involves plant breeding, genetic engineering, or the use of selenium fertilizers. Phytoremediation, on the other hand, focuses on cleaning up selenium-contaminated environments (Wu et al., 2015).
Plasmonic Applications
Research on plasmonic metal chalcogenides, including selenides, has expanded plasmonic properties into new spectral domains. These materials provide chemical controls to manipulate plasmons, enabling new applications in fields like quantum optics, photovoltaics, and medicine (Mattox et al., 2015).
特性
製品名 |
Selenide(.1-) |
|---|---|
分子式 |
Se- |
分子量 |
78.97 g/mol |
IUPAC名 |
selenium(1-) |
InChI |
InChI=1S/Se/q-1 |
InChIキー |
SUHKCRJAAHZROE-UHFFFAOYSA-N |
正規SMILES |
[Se-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



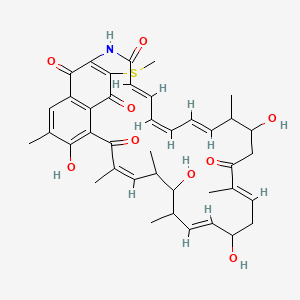
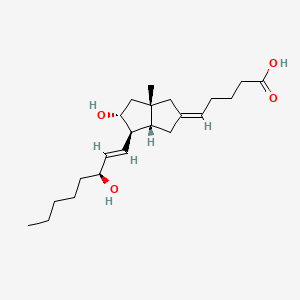
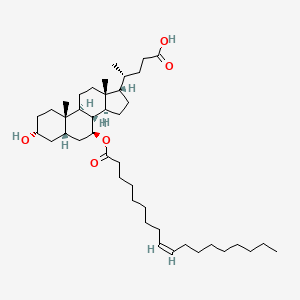
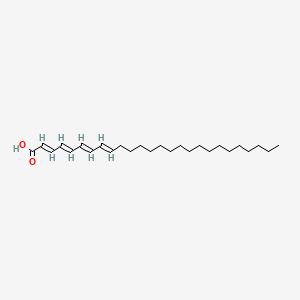
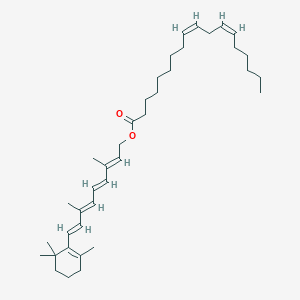
![(1S,9R,11S,12Z,14Z,19Z,22R)-9,11-dihydroxy-22-methyl-6,23-dioxa-26-thia-2,17,27-triazatricyclo[17.5.2.14,7]heptacosa-4,7(27),12,14,19-pentaene-3,18,24-trione](/img/structure/B1234420.png)
![(3E,5E,7E,9E,11E,13E,15E,17E)-1-[(1S,4S)-1,4-dihydroxy-2,2-dimethyl-6-methylidenecyclohexyl]-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-3,5,7,9,11,13,15,17-octaen-2-one](/img/structure/B1234423.png)
